molecular formula C19H23N3O5S2 B2522732 (Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058250-83-1

(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2522732
CAS RN: 1058250-83-1
M. Wt: 437.53
InChI Key: KCQFSZWXBKXNRQ-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are integral to many synthetic bioactive molecules and natural products, showing a wide range of biological activities. These derivatives are pivotal in developing novel therapeutic agents due to their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Notably, benzothiazole nucleus-based compounds like Frentizole, Pramipexole, Thioflavin T, and Riluzole signify the skeleton’s importance in drug development (Sumit, Arvind Kumar, & A. Mishra, 2020; M. Bhat & S. L. Belagali, 2020).

Sulfonamides: A Patent Review

Sulfonamides, recognized for their presence in various clinically used drugs, have been explored for novel applications in medicinal chemistry, including antiglaucoma agents and antitumor agents. The structural motif of sulfonamides has been identified as promising for future drug development, underscoring the continuous need for novel compounds with selective actions against specific targets (F. Carta, A. Scozzafava, & C. Supuran, 2012).

Piperidine Derivatives in N-Heterocycle Synthesis

Piperidine derivatives, specifically tert-butanesulfinamide, have been pivotal in the stereoselective synthesis of amines and their derivatives. The methodology utilizing tert-butanesulfinamide has provided access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, showcasing the significance of piperidine-based structures in creating therapeutic compounds and natural product analogs (R. Philip, S. Radhika, P. Saranya, & G. Anilkumar, 2020).

properties

IUPAC Name

N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-5-10-22-16-14(26-2)8-9-15(27-3)17(16)28-19(22)20-18(23)13-7-6-11-21(12-13)29(4,24)25/h1,8-9,13H,6-7,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQFSZWXBKXNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=NC(=O)C3CCCN(C3)S(=O)(=O)C)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide

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